1-(1,1-Difluoroethyl)-2-iodobenzene
Overview
Description
1-(1,1-Difluoroethyl)-2-iodobenzene is a chemical compound that is part of the 1,1-difluoroethyl group of compounds. These compounds are of great importance in medicinal chemistry and related fields . They are typically colorless liquids.
Synthesis Analysis
The synthesis of 1,1-difluoroethyl compounds involves various methods. One approach involves the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane . Another method involves the regioselective ring opening of 1,1-difluoroethyl compounds bearing an aryloxy group .Molecular Structure Analysis
The molecular structure of 1,1-difluoroethyl compounds is characterized by the presence of a difluoroethyl group (CF2CH3). The InChI code for 1,1-difluoroethyl is 1S/C2H3F2/c1-2(3)4/h1H3 .Chemical Reactions Analysis
1,1-Difluoroethyl compounds participate in various chemical reactions. For instance, they can undergo photodissociation, a process where a chemical compound is broken down by photons . They can also react with arylboronic acids .Physical And Chemical Properties Analysis
1,1-Difluoroethyl compounds are typically colorless liquids. They have a molecular weight of 65.04 g/mol and a topological polar surface area of 0 Ų .Scientific Research Applications
Catalytic Processes
- Domino Process to Benzofurans : A study by Lu et al. (2007) described the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters to produce 2,3-disubstituted benzofurans. This method involves intermolecular C-C bond formation and subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
Synthesis and Reactivity
- Diaryliodonium Triflates Preparation : Kitamura et al. (1994) discussed the preparation of diaryliodonium triflates using a reagent prepared from (diacetoxy)iodobenzene and trifluoromethanesulfonic acid, demonstrating high reactivity and para selectivity (Kitamura, Matsuyuki, & Taniguchi, 1994).
Fluorine Chemistry
- CF2Me Moiety Introduction : Research by Carbonnel et al. (2019) focused on the importance of fluorine-containing molecules in various industries, highlighting methodologies for the direct 1,1-difluoroethylation of compounds, relevant to the study of 1-(1,1-Difluoroethyl)-2-iodobenzene (Carbonnel, Poisson, Jubault, Pannecoucke, & Besset, 2019).
Organometallic Chemistry
- Use of Fluorinated Benzenes : Pike et al. (2017) explored the use of fluorobenzenes in organometallic chemistry and catalysis, discussing the impact of fluorine substituents on metal binding and highlighting the chemical inertness and potential for C-H and C-F bond activation in fluorobenzenes (Pike, Crimmin, & Chaplin, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWSYTHOVNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1I)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-2-iodobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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